5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Overview
Description
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a chemical compound with the empirical formula C13H16BBrN2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis
The structures of related compounds were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
In the synthesis of related compounds, two substitution reactions are involved . The exact chemical reactions involving 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile are not specified in the available literature.Scientific Research Applications
Synthesis and Characterization
The compound 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is utilized in various synthetic and characterization processes within scientific research. One study focused on the synthesis and crystal structure of similar boronic acid ester compounds, employing techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. The study also involved DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular structures, confirming the consistency of molecular structures optimized by DFT with those determined by X-ray single crystal diffraction (Wu et al., 2021).
Advanced Materials Development
In the field of materials science, such compounds are integral to the development of advanced materials. For instance, enhanced brightness emission-tuned nanoparticles were created using heterodifunctional polyfluorene building blocks, including a similar boron-containing compound. These nanoparticles, characterized by high fluorescence emission and quantum yields, are significant for their potential applications in optoelectronic devices and bioimaging (Fischer et al., 2013).
Molecular Electronics
Boron-containing compounds like 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile are also pivotal in the synthesis of conjugated polymers for molecular electronics. A study demonstrated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation, highlighting the method's effectiveness, especially for arylbromides with sulfonyl groups. This process contributes to the broader field of creating semiconducting polymers for electronic applications (Takagi & Yamakawa, 2013).
Quantum Dot Hybrid Materials
The development of quantum dot hybrid materials also benefits from the use of such boron-containing compounds. A study reported the creation of polyfluorene nanoparticles and quantum dot hybrids through miniemulsion polymerization, resulting in hybrid nanoparticles with enhanced photostability and efficient energy transfer, useful in optoelectronics and photovoltaic applications (Negele et al., 2012).
properties
IUPAC Name |
5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(14)7-16-10(9)6-15/h5,7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMOPGRMQMRPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745079 | |
Record name | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | |
CAS RN |
863868-53-5 | |
Record name | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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